molecular formula C13H25ClN2O4 B8056733 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride

Cat. No.: B8056733
M. Wt: 308.80 g/mol
InChI Key: NNPKWYFUVKCVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C13H24N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of piperidine with chloroacetic acid ethyl ester to form 3-oxopiperidine. This intermediate is then reacted with tert-butyl trifluorosilane to produce the N-BOC protected amide. Finally, the N-BOC protected amide is reacted with dimethyl oxalate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid or semi-solid form .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-aminopiperidine-1,3-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4;/h9-10H,5-8,14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPKWYFUVKCVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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